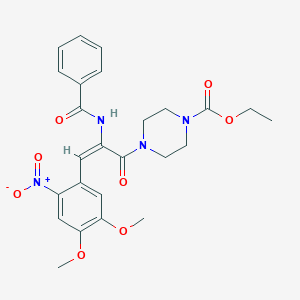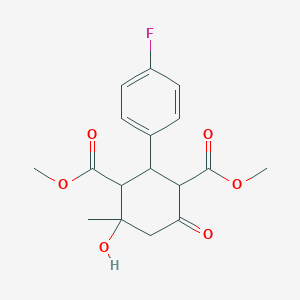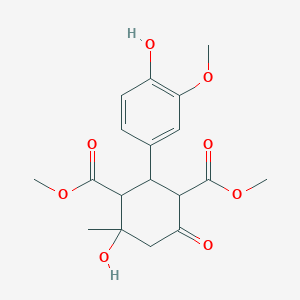![molecular formula C22H15NO5 B407229 7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one CAS No. 307547-24-6](/img/structure/B407229.png)
7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a nitro group attached to a benzyloxy moiety, which is further connected to a chromen-2-one scaffold. The compound’s unique structure makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzyl alcohol and 4-phenylcoumarin.
Formation of Benzyloxy Intermediate: The 4-nitrobenzyl alcohol is reacted with a suitable base (e.g., sodium hydride) to form the corresponding benzyloxy anion. This anion is then reacted with 4-phenylcoumarin under controlled conditions to form the benzyloxy intermediate.
Cyclization: The benzyloxy intermediate undergoes cyclization in the presence of a catalyst (e.g., palladium) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The chromen-2-one scaffold can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The benzyloxy moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide (DMF).
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Dihydro Derivatives: Formed by the reduction of the chromen-2-one scaffold.
Substituted Derivatives: Formed by nucleophilic substitution of the benzyloxy moiety.
科学研究应用
7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
作用机制
The mechanism of action of 7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one involves its interaction with specific molecular targets and pathways. For example, as a fluorescent probe, it interacts with nitroreductase enzymes, leading to a reduction of the nitro group and subsequent fluorescence enhancement . In anticancer research, the compound may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation .
相似化合物的比较
Similar Compounds
5,7-Bis-(4-nitro-benzyloxy)-2-phenyl-chromen-4-one: Another chromen-2-one derivative with similar structural features.
2-Methyl-7-(4-nitro-benzyloxy)-3-phenoxy-chromen-4-one: A related compound with a phenoxy group instead of a phenyl group.
Uniqueness
7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe and its potential anticancer properties make it a valuable compound for scientific research.
属性
CAS 编号 |
307547-24-6 |
|---|---|
分子式 |
C22H15NO5 |
分子量 |
373.4g/mol |
IUPAC 名称 |
7-[(4-nitrophenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C22H15NO5/c24-22-13-20(16-4-2-1-3-5-16)19-11-10-18(12-21(19)28-22)27-14-15-6-8-17(9-7-15)23(25)26/h1-13H,14H2 |
InChI 键 |
VDDJNFRYRPLMSH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-({4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B407148.png)

![N-(2-(2-thienyl)-1-{[3-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide](/img/structure/B407151.png)
![2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]thio}-6-thien-2-ylnicotinonitrile](/img/structure/B407153.png)

![3-amino-4,6-diphenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407157.png)
![Ethyl 2-{[(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B407158.png)

![2-{[3-cyano-6-(4-fluorophenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B407161.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)propanamide](/img/structure/B407162.png)
![2-{[3-cyano-6-(4-fluorophenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)propanamide](/img/structure/B407163.png)
![2-{4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B407164.png)
![N-(2-bromo-4-methylphenyl)-2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]acetamide](/img/structure/B407166.png)
![2-[4-(4-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanylacetamide](/img/structure/B407169.png)
